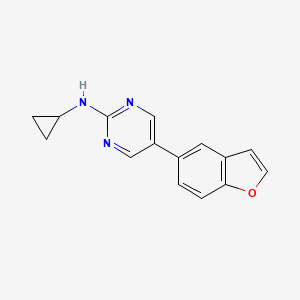

![molecular formula C14H14N6 B6457954 6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine CAS No. 2549041-19-0](/img/structure/B6457954.png)

6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle .

Synthesis Analysis

The synthesis of pyridine and pyrrolidine derivatives has been widely studied. For instance, pyridine derivatives have been synthesized using various methods, including the Chichibabin synthesis, which involves the reaction of acetaldehyde and ammonia . Pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors .Molecular Structure Analysis

The molecular structure of pyridine consists of a six-membered ring with five carbon atoms and one nitrogen atom. The nitrogen atom is sp2 hybridized and carries a lone pair of electrons. Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom. The nitrogen in pyrrolidine is also sp3 hybridized .Chemical Reactions Analysis

Pyridine and pyrrolidine can undergo a variety of chemical reactions. Pyridine can act as a base, nucleophile, or ligand in various reactions . Pyrrolidine can undergo reactions such as ring-opening, oxidation, and functionalization .Physical And Chemical Properties Analysis

Pyridine is a colorless liquid with a distinct, unpleasant fish-like odor. It is miscible with water and most organic solvents . Pyrrolidine is a colorless liquid with an ammonia-like odor, and it is also miscible with water .Aplicaciones Científicas De Investigación

Drug Discovery

The pyrrolidine ring, which is a part of the compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Selective Androgen Receptor Modulators (SARMs)

Pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs). These compounds can modify the pharmacokinetic profile, making them potential candidates for the treatment of conditions related to androgen receptors .

Anti-tubercular Agents

Substituted pyridine derivatives, similar to the compound , have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . This suggests that “6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine” could potentially have applications in the treatment of tuberculosis.

Treatment of Hyperglycemia and Related Conditions

Compounds with a similar structure have shown efficacy in reducing blood glucose levels . Therefore, “6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine” may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Room Temperature Phosphorescence (RTP)

Organic RTP applications in several fields such as bioimaging, anti-counterfeiting, catalysis, and displays are emerging . Given the structural similarity, “6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine” could potentially be explored for similar applications.

Mecanismo De Acción

- Unfortunately, specific information about the exact targets for “6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine” is not readily available in the literature I accessed .

- For instance, similar pyrrolidine derivatives have been reported to interact with neuronal voltage-sensitive sodium channels and L-type calcium channels .

Target of Action

Mode of Action

Result of Action

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-(3-pyridin-2-ylpyrrolidin-1-yl)-7H-purine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6/c1-2-5-15-11(3-1)10-4-6-20(7-10)14-12-13(17-8-16-12)18-9-19-14/h1-3,5,8-10H,4,6-7H2,(H,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLIHUNUILODSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=N2)C3=NC=NC4=C3NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

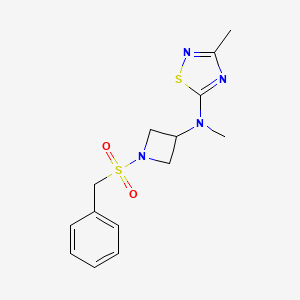

![N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B6457877.png)

![2-methyl-4-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6457879.png)

![2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride](/img/structure/B6457886.png)

![N-methyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrrolidin-3-yl}-1-phenylmethanesulfonamide](/img/structure/B6457894.png)

![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B6457902.png)

![2-cyclopropyl-4,5-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457911.png)

![6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine](/img/structure/B6457926.png)

![2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6457944.png)

![2-cyclopropyl-4,5-dimethyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457949.png)

![6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B6457959.png)

![N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B6457962.png)

![2-[3a-(hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyrimidine-4-carbonitrile](/img/structure/B6457968.png)